molecular formula C11H11ClN2O2S B7560264 Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl-

Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl-

Cat. No. B7560264
M. Wt: 270.74 g/mol
InChI Key: MNXZHVHAIGBXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl- involves the formation of a complex with metal ions such as copper and zinc. This complex then reacts with oxygen to produce reactive oxygen species, which can cause damage to cancer cells. The compound also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl- can cause changes in the levels of various biochemical markers such as glutathione, superoxide dismutase, and catalase. It has also been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl- in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, it has been found to have limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl-. One area of research could focus on improving the compound's solubility in water to make it more versatile for use in experiments. Another area of research could explore the use of the compound in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, further studies could investigate the potential applications of the compound in other fields such as environmental monitoring and imaging.

Synthesis Methods

The synthesis of Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl- involves the reaction of 2-aminobenzoxazole with 5-chloro-2-mercaptobenzimidazole in the presence of dimethylacetamide. The resulting product is then purified using column chromatography.

Scientific Research Applications

Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl- has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-14(2)10(15)6-17-11-13-8-5-7(12)3-4-9(8)16-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXZHVHAIGBXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=C(O1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-(5-chlorobenzoxazol-2-ylthio)-N,N-dimethyl-

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